molecular formula C16H19ClN6O B3402262 (Z)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one CAS No. 1049383-72-3

(Z)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one

Cat. No.: B3402262
CAS No.: 1049383-72-3
M. Wt: 346.81
InChI Key: UDUGFLYLDKTRJS-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a synthetic small molecule characterized by its Z-configuration at the but-2-en-1-one moiety. Its structure comprises a 4-chlorophenyl-substituted tetrazole ring linked via a methyl-piperazine bridge to an α,β-unsaturated ketone (Figure 1). The 4-chlorophenyl substituent introduces electron-withdrawing effects, which may influence binding affinity and solubility.

Properties

IUPAC Name

(Z)-1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6O/c1-2-3-16(24)22-10-8-21(9-11-22)12-15-18-19-20-23(15)14-6-4-13(17)5-7-14/h2-7H,8-12H2,1H3/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUGFLYLDKTRJS-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClN6OC_{16}H_{19}ClN_6O, with a molecular weight of approximately 330.367 g/mol. The compound features a tetrazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Biological Activity

Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the chlorophenyl group enhances the lipophilicity, potentially increasing membrane permeability and bioactivity against pathogens .

Anticancer Activity
Studies have demonstrated that tetrazole-containing compounds can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of tetrazoles have shown promising results in inhibiting cell proliferation in human cancer cell lines such as HeLa and MCF7. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .

Mechanism of Action
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The tetrazole moiety can mimic carboxylic acid groups, allowing it to bind to enzyme active sites effectively.
  • Receptor Modulation : The compound may influence receptor activity related to neurotransmission or metabolic pathways, particularly through piperazine interactions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound). Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on MCF7 breast cancer cells revealed that the compound induced apoptosis at concentrations ranging from 10 to 100 µM. Flow cytometry analysis indicated an increase in early apoptotic cells correlating with increased concentrations of the compound, suggesting its potential role in cancer therapy .

Data Tables

Activity Type Tested Concentration Effect Observed Reference
Antimicrobial50 µg/mLSignificant growth inhibition of E. coli
Anticancer10 - 100 µMInduction of apoptosis in MCF7 cells

Scientific Research Applications

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of tetrazole derivatives. For instance, compounds related to (Z)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one have shown effectiveness against both gram-positive and gram-negative bacteria. A notable study synthesized novel sulfonamide derivatives from tetrazole precursors, which were evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of efficacy, suggesting that structural modifications can enhance antibacterial potency .

Antifungal Activity

The antifungal potential of tetrazole-containing compounds has also been explored. Research has indicated that derivatives of the tetrazole ring exhibit activity against fungi like Candida albicans and Aspergillus niger. One study synthesized a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives, which were evaluated for antifungal activity, revealing promising results that warrant further investigation into structure–activity relationships .

Case Study 1: Synthesis and Evaluation of Antibacterial Agents

A research project focused on synthesizing N-substituted sulfonamide derivatives from tetrazole precursors. The synthesized compounds were screened for antibacterial activity against various bacterial strains. The study reported several compounds with significant antibacterial effects, with some achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Development of Antifungal Compounds

Another study synthesized a series of tetrazole derivatives and evaluated their antifungal properties. The compounds were tested against multiple fungal pathogens, demonstrating varying levels of activity. The most effective derivatives were further analyzed for their mechanisms of action, providing insights into how modifications to the tetrazole structure can influence antifungal efficacy .

Future Directions in Research

The applications of this compound extend beyond its current uses. Future research may focus on:

  • Exploring Additional Pharmacological Activities : Investigating other biological activities such as anti-inflammatory or anticancer effects.
  • Structure–Activity Relationship Studies : Conducting detailed SAR studies to optimize the compound's efficacy and selectivity.
  • Formulation Development : Developing formulations that enhance bioavailability and therapeutic effectiveness.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The most direct analogue is (Z)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one , where the 4-chlorophenyl group is replaced with a 4-methoxyphenyl moiety . Key differences include:

  • Lipophilicity : The 4-methoxy derivative likely exhibits reduced lipophilicity (ClogP ≈ 2.1) compared to the 4-chloro analogue (ClogP ≈ 2.8), impacting membrane permeability.
  • Biological Activity: Methoxy substituents often enhance solubility but may reduce target binding in hydrophobic pockets. No direct activity data are available, but such substitutions are common in optimizing pharmacokinetic profiles.
Analogues with Heterocycle Modifications

describes structurally distinct compounds featuring 1,2,4-triazole instead of tetrazole, alongside a 2,4-dichlorophenyl group and dioxolane rings. For example:

  • 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one .

Key Comparisons :

  • Substituent Effects : The 2,4-dichlorophenyl group introduces steric bulk and stronger electron-withdrawing effects, which may enhance receptor binding but increase toxicity risks.
  • Structural Complexity : The dioxolane ring and additional triazole moiety introduce conformational constraints absent in the target compound, likely altering pharmacodynamic properties.
Data Table: Structural and Hypothetical Property Comparison
Compound Aromatic Substituent Heterocycle ClogP* Key Structural Features
Target Compound (Z)-form 4-chlorophenyl Tetrazole ~2.8 α,β-unsaturated ketone, piperazine
4-Methoxy Analog 4-methoxyphenyl Tetrazole ~2.1 Increased polarity, reduced lipophilicity
Triazole-Dioxolane Analog 2,4-dichlorophenyl Triazole ~3.5 Dioxolane ring, steric bulk

*ClogP values estimated using fragment-based methods.

Research Findings and Gaps
  • Synthetic Accessibility: The target compound’s Z-configuration may complicate synthesis compared to E-isomers, as noted in analogous enone systems .
  • Biological Data: Evidence gaps persist regarding IC50 values, toxicity, or mechanistic studies.

Q & A

Q. How can solvent effects influence the compound’s reactivity in catalytic or photochemical applications?

  • Methodology : Conduct kinetic studies in solvents of varying polarity (e.g., DMSO vs. THF) to measure reaction rates for catalytic cycles. Use time-resolved fluorescence spectroscopy to assess excited-state behavior in polar aprotic solvents. Compare with DFT-calculated solvent-accessible surface areas (SASA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(Z)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.